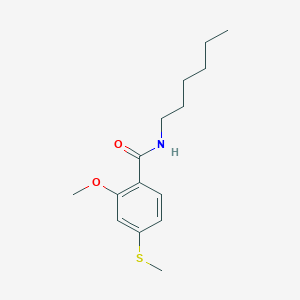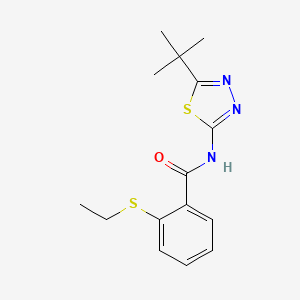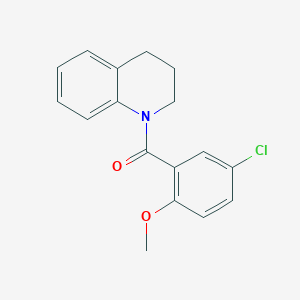
N-hexyl-2-methoxy-4-methylsulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexyl-2-methoxy-4-(methylsulfanyl)benzamide: is an organic compound with the molecular formula C15H23NO2S . It is characterized by the presence of a hexyl chain, a methoxy group, and a methylsulfanyl group attached to a benzamide core. This compound has a molecular weight of 281.414 g/mol and a boiling point of 416°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-methoxy-4-(methylsulfanyl)benzamide can be achieved through various methods. One common approach involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with hexylamine under appropriate conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as or .
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like or with a suitable catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides .
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
N-hexyl-2-methoxy-4-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-hexyl-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(methylsulfanyl)benzoic acid
- 2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine
- 2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-c]pyridine
Uniqueness
N-hexyl-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of the hexyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, stability, and biological activity, making it a valuable molecule for various applications .
Properties
CAS No. |
6137-94-6 |
|---|---|
Molecular Formula |
C15H23NO2S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-hexyl-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H23NO2S/c1-4-5-6-7-10-16-15(17)13-9-8-12(19-3)11-14(13)18-2/h8-9,11H,4-7,10H2,1-3H3,(H,16,17) |
InChI Key |
JZZBLGGUZRGLJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(C=C(C=C1)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide](/img/structure/B11172741.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxybutanamide](/img/structure/B11172743.png)

![3-(butanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11172753.png)
![Propyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B11172758.png)

![4-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B11172781.png)
![2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide](/img/structure/B11172794.png)



![4-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172824.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172830.png)
![1-[2-(4-fluorophenyl)ethyl]-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172833.png)
